

An In-depth Technical Guide to (4-methylsulfanylphenyl)boronic acid

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Compound of Interest

Compound Name: 4-(Methylthio)phenylboronic acid

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(4-methylsulfanylphenyl)boronic acid, a sulfur-containing organoboron compound, is a versatile building block in modern organic synthesis. Its unique electronic and structural properties make it a valuable reagent, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on practical experimental details.

Core Physicochemical Properties

(4-methylsulfanylphenyl)boronic acid, also known as **4-(methylthio)phenylboronic acid**, is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1. While experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in the literature, data from closely related analogs and supplier specifications provide useful estimates. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can affect their physical properties.

Table 1: Physicochemical Properties of (4-methylsulfanylphenyl)boronic acid

Property	Value	Source
IUPAC Name	(4-methylsulfanylphenyl)boronic acid	[1]
CAS Number	98546-51-1	[1]
Molecular Formula	C ₇ H ₉ BO ₂ S	[1]
Molecular Weight	168.02 g/mol	[1]
Appearance	Off-white crystalline powder	[2]
Predicted pKa	8.56 ± 0.10	[2]
Solubility	Soluble in Methanol	[2]

Synthesis of (4-methylsulfanylphenyl)boronic acid

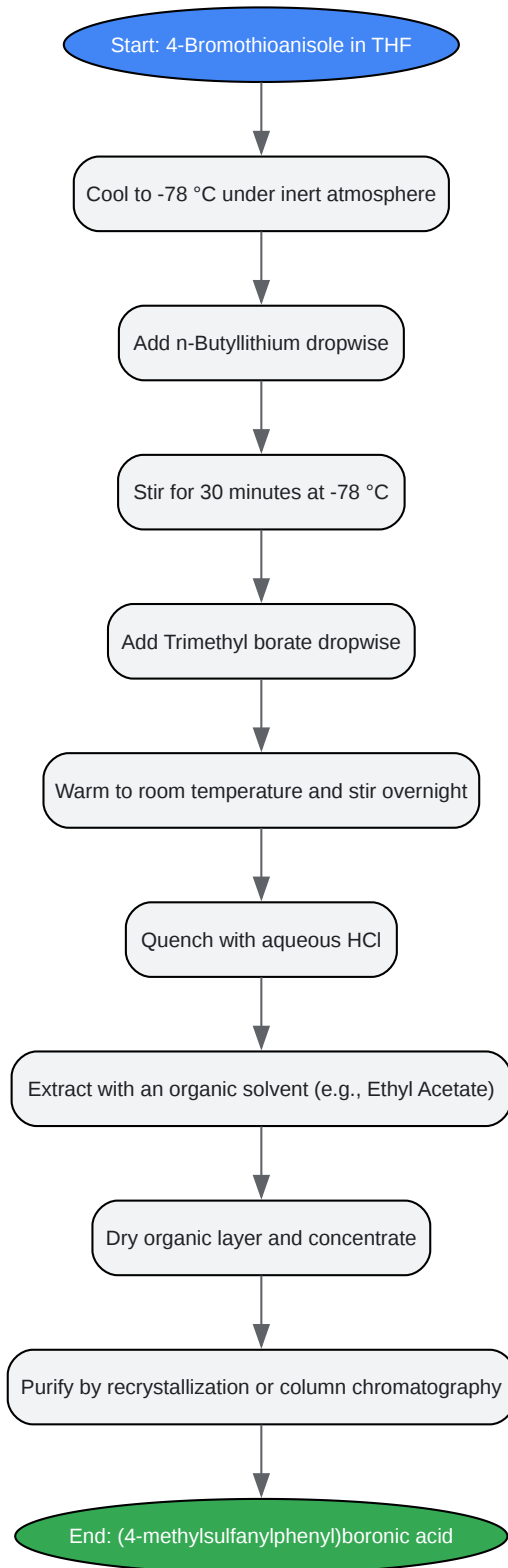
The synthesis of arylboronic acids is a well-established field in organic chemistry, with several general methods available.[3] A common and effective route to (4-methylsulfanylphenyl)boronic acid involves the reaction of an organometallic reagent derived from a suitable haloaromatic precursor with a borate ester, followed by hydrolysis. A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis from 4-Bromothioanisole

This procedure outlines the synthesis of (4-methylsulfanylphenyl)boronic acid starting from 4-bromothioanisole via a lithium-halogen exchange reaction.

Workflow Diagram:

Synthesis Workflow for (4-methylsulfanylphenyl)boronic acid

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Caption: Synthesis workflow from 4-bromothioanisole.

Materials:

- 4-Bromothioanisole
- n-Butyllithium (in hexanes)
- Trimethyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (aqueous solution)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Inert gas (Argon or Nitrogen)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 4-bromothioanisole (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
- After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.
- Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
- After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

- Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude (4-methylsulfanylphenyl)boronic acid by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of (4-methylsulfanylphenyl)boronic acid relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide characteristic signals for the aromatic protons and carbons, as well as for the methylsulfanyl group. The boron atom, being a quadrupolar nucleus, can sometimes lead to broadening of adjacent carbon signals in the ^{13}C NMR spectrum, and the carbon directly attached to boron may not be observed.^[4] ^{11}B NMR spectroscopy is also a valuable tool for characterizing boronic acids, with typical chemical shifts appearing in a specific region for tricoordinate boron species.^[5]

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for (4-methylsulfanylphenyl)boronic acid

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
1H NMR			
Ar-H (ortho to -B(OH)2)	~7.8 - 8.0	Doublet	Chemical shift is concentration and solvent dependent.
Ar-H (ortho to -SMe)	~7.2 - 7.4	Doublet	
S-CH3	~2.5	Singlet	
B(OH)2	Variable (broad singlet)	Broad Singlet	
13C NMR			
C-B	Not typically observed	Due to quadrupolar relaxation of boron.	
Ar-C (ortho to -B(OH)2)	~135		
Ar-C (ortho to -SMe)	~126		
Ar-C-SMe	~140		
S-CH3	~15		

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Boronic acids can be challenging to analyze by MS due to their tendency to form boroxines (cyclic trimers) through dehydration.^[6] Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.

Expected Fragmentation Pattern:

The mass spectrum of (4-methylsulfanylphenyl)boronic acid is expected to show the molecular ion peak [M]⁺ or [M+H]⁺. Common fragmentation pathways for phenylboronic acids involve the

loss of water and other neutral fragments. The presence of the sulfur atom may also lead to characteristic fragmentation patterns.

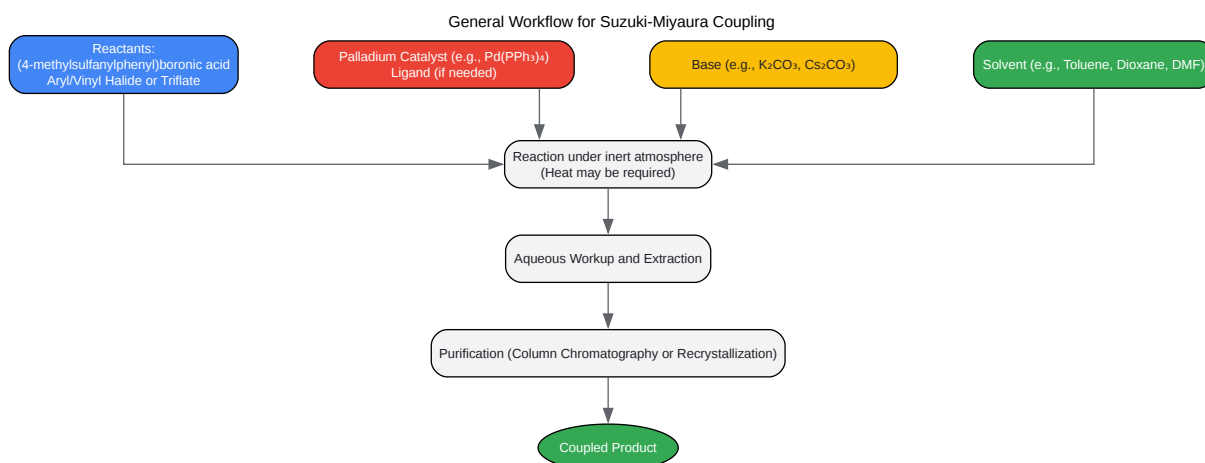
Applications in Organic Synthesis

(4-methylsulfanylphenyl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and arylboronic acids are key coupling partners.^[7] (4-methylsulfanylphenyl)boronic acid can be coupled with various aryl, heteroaryl, or vinyl halides and triflates to introduce the 4-(methylthio)phenyl moiety into a target molecule. This is particularly useful in the synthesis of pharmaceuticals and functional materials where this group can modulate biological activity or material properties.

General Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of (4-methylsulfanylphenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

- (4-methylsulfanylphenyl)boronic acid
- Aryl bromide

- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate)
- Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), (4-methylsulfanylphenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (1-5 mol%).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed, anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.^[4]

Biological and Medicinal Chemistry Applications

Boronic acids have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules such as carbohydrates and some amino acid side chains.^{[3][8]} This

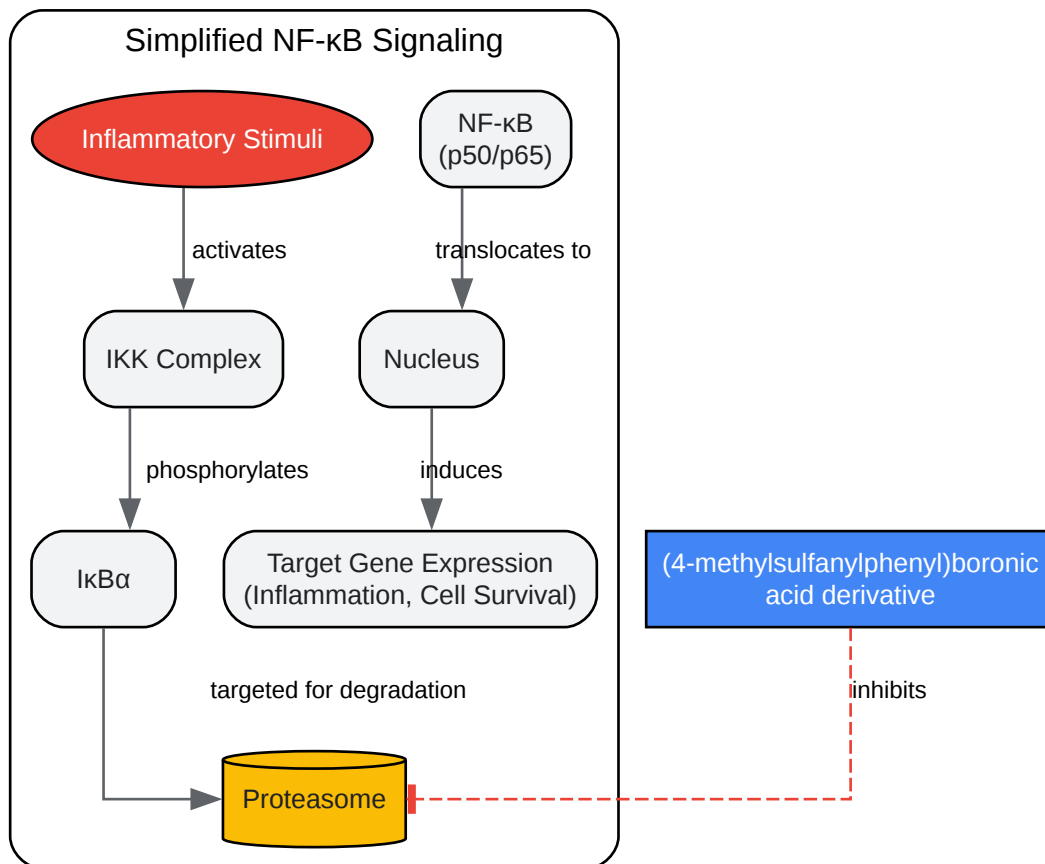
property has led to the development of boronic acid-containing drugs for various therapeutic areas, including oncology and infectious diseases.[9]

The presence of the methylsulfanyl group in (4-methylsulfanylphenyl)boronic acid can influence its pharmacokinetic and pharmacodynamic properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, the methylsulfanyl group can be a site for metabolic transformations.

While specific biological activity data for (4-methylsulfanylphenyl)boronic acid is not extensively documented in publicly available literature, its structural motifs are found in compounds with reported biological activities. For instance, derivatives of thioanisole have been investigated for various pharmacological effects. The boronic acid moiety itself is a key pharmacophore in several approved drugs and clinical candidates, acting as an inhibitor of enzymes like proteasomes and serine proteases.[8] Therefore, (4-methylsulfanylphenyl)boronic acid serves as a valuable starting point for the design and synthesis of novel therapeutic agents.

Potential Signaling Pathway Interactions:

Given the role of boronic acids as enzyme inhibitors, derivatives of (4-methylsulfanylphenyl)boronic acid could potentially interact with various signaling pathways. For example, as proteasome inhibitors, they could affect the NF- κ B signaling pathway, which is crucial in inflammation and cancer.

Potential Interaction with NF- κ B Pathway

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Caption: Potential inhibition of the proteasome by a boronic acid derivative.

This guide provides a foundational understanding of (4-methylsulfonylphenyl)boronic acid for researchers and professionals in drug development. Further investigation into its specific biological activities and optimization of its use in synthetic methodologies will undoubtedly expand its utility in these fields.

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